![molecular formula C16H14BrIN2O3 B3723237 4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide](/img/structure/B3723237.png)
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Overview
Description
The compound “4-bromo-N’-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) bonded to two nitrogen atoms of a hydrazide group (-NHNH2). The 4-bromo and 5-iodo substituents indicate that bromine and iodine atoms are attached to the benzene ring at positions 4 and 5, respectively. The 3-ethoxy-4-hydroxy substituents suggest that an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) are attached to the benzene ring at positions 3 and 4, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzohydrazide core, with various substituents on the benzene rings. The positions and nature of these substituents would significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis
As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in condensation reactions, oxidation-reduction reactions, or substitution reactions, depending on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the structure of the compound, including the functional groups present and their arrangement .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrIN2O3/c1-2-23-14-8-10(7-13(18)15(14)21)9-19-20-16(22)11-3-5-12(17)6-4-11/h3-9,21H,2H2,1H3,(H,20,22)/b19-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQVHNLEOLTLM-OCKHKDLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.